molecular formula C20H13Cl2N B14494056 3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene] CAS No. 65161-86-6

3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]

Cat. No.: B14494056
CAS No.: 65161-86-6
M. Wt: 338.2 g/mol
InChI Key: BDYQDFSAGVIUMC-UHFFFAOYSA-N
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Description

3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which includes an aziridine ring fused to a fluorene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] typically involves the reaction of 9-fluorenone with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce complex polycyclic structures .

Scientific Research Applications

3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of bioactive compounds that can modify specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] is unique due to its combination of a spiro structure, aziridine ring, and dichloro substitution. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

65161-86-6

Molecular Formula

C20H13Cl2N

Molecular Weight

338.2 g/mol

IUPAC Name

2,2-dichloro-1-phenylspiro[aziridine-3,9'-fluorene]

InChI

InChI=1S/C20H13Cl2N/c21-20(22)19(23(20)14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H

InChI Key

BDYQDFSAGVIUMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3(C2(Cl)Cl)C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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